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Compound of Interest

Compound Name: DABCO-Bis(sulfur dioxide)

Cat. No.: B603139

For Researchers, Scientists, and Drug Development Professionals

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable
surrogate for gaseous sulfur dioxide has revolutionized the synthesis of sulfur-containing
compounds. In combination with copper catalysis, DABSO enables a variety of powerful
transformations for the formation of sulfonylated molecules, which are key structural motifs in
numerous pharmaceuticals and agrochemicals. These reactions are characterized by their
operational simplicity, broad substrate scope, and mild conditions, making them highly valuable
in the field of medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for several key
copper-catalyzed reactions involving DABSO.

Copper-Catalyzed Three-Component Synthesis of
Sulfonic Esters

Application Note: This multicomponent reaction provides an efficient method for the synthesis
of sulfonic esters from aryl diazonium salts, alcohols, and DABSO.[1][2] The reaction proceeds
under mild conditions and demonstrates a broad tolerance for various functional groups,
offering a straightforward route to a diverse range of sulfonic esters.[1] This method is
particularly notable for being the first to utilize DABSO for the synthesis of aliphatic sulfonic
esters.[2]
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Caption: General workflow for the copper-catalyzed synthesis of sulfonic esters.

Quantitative Data Summary:

Aryl Diazonium Product (Ar-SO2- .
Salt (Ar-N2*BF-) Alcohol (R-OH) OR) Yield (%)
4-MeCesHa MeOH 4-MeCesHaSO20Me 85
4-MeOCeHa4 MeOH 4-MeOCeH4SO20Me 82
4-FCeHa MeOH 4-FCeHaSO20Me 78
4-ClCeHa EtOH 4-ClCeHaSO20Et 75
4-BrCeHa n-PrOH 4-BrCeH4SO20PF 72
CeHs i-PrOH CeHsS0O20-iPr 65
2-Naphthyl MeOH 2-Naphthyl-SO20Me 70

Detailed Experimental Protocol:

To a reaction tube are added the aryl diazonium tetrafluoroborate (0.5 mmol, 1.0 equiv),
DABSO (0.6 mmol, 1.2 equiv), and a copper catalyst (e.g., Cu(OAc)z, 0.05 mmol, 10 mol%).

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b603139?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b603139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The corresponding alcohol (5.0 mL) is then added as the solvent. The mixture is stirred at room
temperature for 12-24 hours until the starting material is consumed (monitored by TLC). Upon
completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous Na=SOa4, and
concentrated under reduced pressure. The crude product is purified by flash column
chromatography on silica gel to afford the desired sulfonic ester.

Copper-Catalyzed Three-Component Synthesis of
Arenesulfonyl Fluorides

Application Note: This protocol describes a convenient copper-catalyzed three-component
reaction for the synthesis of arenesulfonyl fluorides from arylhydrazine hydrochlorides, DABSO,
and N-fluorobenzenesulfonimide (NFSI).[1][3] This method utilizes readily available starting
materials and proceeds under mild conditions to provide good yields of the desired products.
Arylhydrazine hydrochloride serves as a safe precursor for the generation of aryl radicals in this
transformation.[1][3] An alternative approach involves the use of arenediazonium salts with
KHF:2 as the fluorine source.[4][5]
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Caption: General workflow for the synthesis of arenesulfonyl fluorides.

Quantitative Data Summary:
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Arylhydrazine

Hydrochloride (Ar- Product (Ar-SO2zF) Yield (%)
NHNH2z-HCI)

CeHsNHNHz-HCI CeHsSO2F 82
4-MeCsHaNHNH2-HCI 4-MeCesHaSO2F 85
4-MeOCeHaNHNH2-HCI 4-MeOCeHaSOzF 78
4-ClCeHaNHNHz-HCI 4-ClCeHaSO2F 75
4-BrCsHaNHNH2-HCI 4-BrCeHaSO2F 72
3-CF3CsHaNHNH2-HCI 3-CF3CeHaSO2F 68
2-Naphthyl-NHNHz-HCI 2-Naphthyl-SO2F 70

Detailed Experimental Protocol:

A mixture of arylhydrazine hydrochloride (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv),
NFSI (0.75 mmol, 1.5 equiv), and a copper catalyst (e.g., Cu(OAc)z, 0.05 mmol, 10 mol%) in a
suitable solvent (e.g., DCE, 3.0 mL) is stirred in a sealed tube at a specified temperature (e.g.,
80 °C) for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled
to room temperature, diluted with water, and extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous Na=SO4, and concentrated in
vacuo. The residue is purified by flash column chromatography on silica gel to afford the
corresponding arenesulfonyl fluoride.

Direct Copper-Catalyzed Three-Component
Synthesis of Sulfonamides

Application Note: This method provides a direct, single-step synthesis of sulfonamides from
readily available aryl boronic acids, amines, and DABSO, using a Cu(ll) catalyst.[6][7][8][9] This
reaction is highly versatile, tolerating a wide range of aryl, heteroaryl, and alkenyl boronic
acids, as well as various primary and secondary amines.[6][7] This approach circumvents the
traditional multi-step synthesis of sulfonamides, which often requires pre-functionalized starting
materials.[6][7]
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Caption: General workflow for the direct synthesis of sulfonamides.
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Quantitative Data Summary:
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Aryl Boronic Acid

Product (Ar-SO2-

Amine (R*R2NH) Yield (%)

(Ar-B(OH)z2) NR'R?)

CeHsB(OH)2 Morpholine CeHsSO2(Morpholino) 92
4-

4-MeCesH4B(OH)2 Piperidine MeCsH4SO2(Piperidin 88
0)

4-MeOCesH4B(OH)2 Aniline 4-MeOCeH4aSO2NHPh 75

3-CICsH4B(OH)2 Diethylamine 3-CICsH4SO2NEt2 85

) o 2-Thienyl-

2-Thienyl-B(OH)2 Pyrrolidine o 78
SO2z(Pyrrolidino)
E)-

(E)-Styrenyl-B(OH)2 Morpholine PhCH=CHSOz(Morph 65

olino)
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Detailed Experimental Protocol:

An oven-dried reaction vessel is charged with Cu(OAc)z (0.1 mmol, 20 mol%), aryl boronic acid
(0.5 mmol, 1.0 equiv), and DABSO (0.75 mmol, 1.5 equiv). The vessel is evacuated and
backfilled with air. The amine (1.0 mmol, 2.0 equiv) and a suitable solvent (e.g., DMSO, 1.0
mL) are added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for 24
hours. After cooling to room temperature, the reaction mixture is diluted with water and
extracted with ethyl acetate. The combined organic layers are washed with brine, dried over
anhydrous NazSOa, and concentrated. The crude product is purified by flash column
chromatography on silica gel to afford the desired sulfonamide.

Copper(l)-Catalyzed Sulfonylative Suzuki-Miyaura
Cross-Coupling

Application Note: This reaction represents the first sulfonylative variant of the classic Suzuki-
Miyaura cross-coupling, providing a single-step route to diaryl sulfones from aryl boronic acids,
aryl iodides, and DABSO.[10][11][12] The process is catalyzed by a simple copper(l) species
and exhibits a broad substrate scope, allowing for the synthesis of a wide variety of diaryl
sulfones in high yields.[10]
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Caption: General workflow for sulfonylative Suzuki-Miyaura cross-coupling.

Quantitative Data Summary:

Aryl Boronic Acid

Product (Ar*-SO2-

Aryl lodide (Ar*-l) Yield (%)
(Arz-B(OH)z2) Ar?)
4-lodotoluene Phenylboronic acid 4-Tolyl-SO2-Ph 95
4-
) ) 4-MeOCeHa-SO2-
4-lodoanisole Methoxyphenylboronic 88
) CeHa-4-OMe
acid
3-
1-lodo-4- ] 4-FCeHa-S0O2-CeHa-3-
Chlorophenylboronic 82
fluorobenzene ) Cl
acid
1-lodonaphthalene Phenylboronic acid 1-Naphthyl-SO2-Ph 75
) ) ) 2-Thienyl-SO2-
2-lodothiophene 4-Tolylboronic acid 70
CeHas-4-Me

Detailed Experimental Protocol:

To a screw-capped vial are added the aryl iodide (0.2 mmol, 1.0 equiv), aryl boronic acid (0.6
mmol, 3.0 equiv), DABSO (0.3 mmol, 1.5 equiv), Cu(MeCN)4BF4 (0.02 mmol, 10 mol%), and a
suitable ligand (e.g., a bipyridine ligand, 0.02 mmol, 10 mol%). The vial is sealed and purged

with an inert gas. A degassed solvent (e.g., DMPU, 1.0 mL) is added, and the mixture is heated

to 110 °C for 36 hours. After cooling, the reaction mixture is diluted with ethyl acetate and

washed with water and brine. The organic layer is dried over MgSOu4, filtered, and

concentrated. The crude product is purified by flash chromatography to give the desired diaryl

sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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